molecular formula C4F6 B1221722 Hexafluorocyclobutene CAS No. 697-11-0

Hexafluorocyclobutene

Cat. No.: B1221722
CAS No.: 697-11-0
M. Wt: 162.03 g/mol
InChI Key: QVHWOZCZUNPZPW-UHFFFAOYSA-N
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Description

Hexafluorocyclobutene is an organofluorine compound with the chemical formula C₄F₆. It is a colorless gas that serves as a precursor to various compounds, including squaric acid . The compound is known for its unique structure, which includes a four-membered ring with six fluorine atoms attached.

Biochemical Analysis

Biochemical Properties

Hexafluorocyclobutene plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms can form strong bonds with hydrogen atoms in biomolecules, leading to the formation of stable complexes. These interactions can inhibit or activate enzymes, depending on the nature of the binding. For example, this compound can inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes can disrupt membrane integrity, leading to changes in ion transport and cell signaling. Additionally, this compound can affect gene expression by binding to transcription factors or DNA, thereby modulating the transcription of specific genes . These changes can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition. This inhibition can occur through the formation of stable enzyme-inhibitor complexes, preventing the enzyme from catalyzing its substrate. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity . The compound can also modulate gene expression by binding to transcription factors or DNA, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of monitoring the temporal effects of this compound in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can result in significant toxicity and adverse effects. Threshold effects can be observed, where a certain dosage level is required to elicit a biological response . At high doses, this compound can cause toxic effects such as cell death, organ damage, and systemic toxicity. These effects highlight the importance of determining the appropriate dosage levels for studying the biological effects of this compound in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit or activate enzymes involved in metabolic pathways, thereby modulating the flow of metabolites through these pathways . For example, this compound can inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and biosynthesis. Additionally, the compound can interact with cofactors such as NADH and FADH2, affecting their redox states and influencing metabolic reactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can diffuse across cell membranes due to its small size and lipophilic nature . It can also interact with transporters and binding proteins that facilitate its movement within cells and tissues. These interactions can affect the localization and accumulation of this compound, influencing its biological activity . For example, the compound may accumulate in specific cellular compartments or tissues, leading to localized effects on cellular function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . These subcellular localization patterns highlight the importance of understanding the spatial distribution of this compound in cells.

Preparation Methods

Hexafluorocyclobutene is typically prepared in two main steps from chlorotrifluoroethylene :

    Thermal Dimerization: Chlorotrifluoroethylene undergoes thermal dimerization to form 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane.

    Dechlorination: The resulting compound is then dechlorinated using zinc to produce this compound.

Industrial production methods often involve the use of metal oxide catalysts (e.g., oxides of iron, chromium, cobalt, copper, nickel, or manganese) and hydrogen at temperatures ranging from 200 to 500 degrees Celsius .

Chemical Reactions Analysis

Hexafluorocyclobutene undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorine, hydrogen, and various metal catalysts. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexafluorocyclobutene has several applications in scientific research and industry :

    Chemistry: Used as a precursor for synthesizing other fluorinated compounds.

    Biology and Medicine:

    Industry: Utilized in the production of materials like resins and as a raw material for foaming agents and cleaning agents that do not harm the ozone layer.

Comparison with Similar Compounds

Hexafluorocyclobutene can be compared to other fluorinated cyclobutanes and cyclobutenes :

    Hexafluoro-2-butyne: Another fluorinated compound with a different structure and reactivity.

    Hexafluorobutadiene: Similar in having multiple fluorine atoms but differs in its double-bonded structure.

This compound is unique due to its specific ring structure and the arrangement of fluorine atoms, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1,2,3,3,4,4-hexafluorocyclobutene
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InChI

InChI=1S/C4F6/c5-1-2(6)4(9,10)3(1,7)8
Source PubChem
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InChI Key

QVHWOZCZUNPZPW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C1(F)F)(F)F)F)F
Source PubChem
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Molecular Formula

C4F6
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DSSTOX Substance ID

DTXSID2073229
Record name Hexafluorocyclobutene
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Molecular Weight

162.03 g/mol
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Physical Description

Colorless liquefied gas; [Alfa Aesar MSDS]
Record name Hexafluorocyclobutene
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CAS No.

697-11-0
Record name Perfluorocyclobutene
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Record name Hexafluorocyclobutene
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Record name Hexafluorocyclobutene
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Synthesis routes and methods I

Procedure details

The method of carrying out the reaction of zinc with 1,2-dichlorohexafluorocyclobutane in alcohol to obtain hexafluorocyclobutene is well known (G. Fuller and J. C. Tatlow, J. Chem Soc., 3198 (1961)).
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Synthesis routes and methods II

Procedure details

The substitution of both vinylic halogen atoms in dihaloperfluoroalkenes by phenols or by phenoxides is as yet illustrated by a single example: under specific conditions (-40° C., mmol scale, complicated distillation) 1,2-bisphenoxy-3,3,4,4,5,5-hexafluorocyclopent-1-ene could be prepared in 76% yield from sodium phenoxide and octafluorocyclopentene in ethylene glycol dimethyl ether (see J.O.C. 45, 4429 (1980). Based on the other existing literature (for example Fluorine in Organic Chemistry, Wiley, 1973), it could not be concluded that this reaction could underlie a generally applicable synthesis principle. Thus, only monoaryloxy-perfluorocyclobutenes were obtained by reaction of phenol or 2-naphthol with hexafluorocyclobutene in ether using equimolar amounts of triethylamine (see J.A.C.S. 72, 4480 (1950).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexafluorocyclobutene
Reactant of Route 2
Hexafluorocyclobutene
Reactant of Route 3
Hexafluorocyclobutene

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